N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine
Description
Properties
Molecular Formula |
C8H15N3S |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
2-methyl-N-(thiadiazol-4-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C8H15N3S/c1-4-8(2,3)9-5-7-6-12-11-10-7/h6,9H,4-5H2,1-3H3 |
InChI Key |
SWRJPJILDTYMLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CSN=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine typically involves the reaction of 1,2,3-thiadiazole derivatives with appropriate amine precursors. One common method involves the reaction of 1,2,3-thiadiazole-4-carboxaldehyde with 2-methylbutan-2-amine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Condensation Reactions
The thiadiazole ring’s sulfur and nitrogen atoms facilitate condensation with carbonyl-containing compounds (e.g., aldehydes, ketones). For example:
-
Reaction with aldehydes : Forms Schiff base derivatives under mild acidic conditions.
-
Reaction with carboxylic acids : Produces amide-linked analogs via activation reagents like DCC (dicyclohexylcarbodiimide).
Key Data :
| Reaction Type | Conditions | Products | Yield* |
|---|---|---|---|
| Aldehyde condensation | EtOH, HCl (cat.), 60°C, 4h | Schiff base derivatives | 65–78% |
| Carboxylic acid coupling | DCM, DCC, RT, 12h | Amide-functionalized analogs | 52–70% |
*Yields vary based on substituent steric/electronic effects.
Alkylation and Acylation
The tertiary amine group undergoes alkylation or acylation to form quaternary ammonium salts or amides:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) to yield quaternary salts.
-
Acylation : Acetyl chloride or anhydrides form N-acylated derivatives, enhancing lipophilicity for pharmacological studies.
Mechanistic Insight :
The amine’s lone pair attacks electrophilic centers in alkylating/acylating agents. Steric hindrance from the 2-methylbutan-2-amine group slows reaction kinetics compared to less hindered amines.
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles (e.g., nitriles, alkynes) to form fused bicyclic systems. Example:
-
With nitriles : Generates triazolo-thiadiazole hybrids under thermal conditions (80–100°C).
Research Note :
Cycloadditions are regioselective due to the thiadiazole’s electron-withdrawing nature, directing dipolarophiles to specific positions .
Oxidation and Reduction
-
Oxidation : The thiadiazole sulfur oxidizes to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA (meta-chloroperbenzoic acid).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the S–N bond, yielding open-chain thiol-amines.
Stability Consideration :
Oxidation products show increased polarity, impacting solubility and bioavailability.
Biological Interaction Mechanisms
In pharmacological contexts, the compound interacts with enzymes via:
-
Hydrogen bonding : Thiadiazole nitrogen atoms bind to active-site residues.
-
π-Stacking : The aromatic ring interacts with hydrophobic enzyme pockets.
Table : Interaction Targets and Observed Effects
| Target Enzyme | Interaction Type | Observed Effect | Source |
|---|---|---|---|
| Bacterial dihydrofolate reductase | H-bonding with N3 | Antimicrobial activity | |
| Tyrosine kinase | π-stacking with thiadiazole | Antiproliferative activity |
Factors Influencing Reactivity
-
pH Sensitivity : The amine group’s nucleophilicity is pH-dependent, with optimal alkylation at pH 8–9.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
Structural Limitations :
Bulky substituents on the thiadiazole (e.g., methyl groups) reduce accessibility to electrophilic reagents, necessitating higher temperatures or prolonged reaction times.
Synthetic Challenges and Optimization
-
Impurity Formation : Competing reactions (e.g., over-alkylation) occur if stoichiometry is not tightly controlled.
-
Yield Optimization : Microwave-assisted synthesis reduces reaction times by 40–60% while maintaining yields >75% .
Table : Comparative Analysis of Synthesis Methods
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional heating | 12–24 | 65–78 | 90–95 |
| Microwave-assisted | 4–6 | 72–82 | 95–98 |
Scientific Research Applications
Pharmacological Applications
N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine has been studied for its potential as a therapeutic agent. The thiadiazole moiety is known for its biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit notable antimicrobial effects. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains. The specific compound under consideration may enhance these effects due to its unique structure, making it a candidate for further development as an antibiotic or antifungal agent.
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives have been documented in literature. This compound may be effective in reducing inflammation by inhibiting pathways involved in inflammatory responses. This application is particularly relevant in treating chronic inflammatory diseases.
Agricultural Applications
The compound's potential extends into agriculture, where it may be utilized as a pesticide or herbicide. Thiadiazoles are recognized for their efficacy against a range of pests and plant diseases.
Pest Control
Studies have indicated that thiadiazole-based compounds can act as effective insecticides. The mechanism often involves disrupting the nervous system of pests or inhibiting essential metabolic processes.
Plant Disease Management
In addition to pest control, this compound may contribute to managing plant diseases caused by fungi and bacteria. Its application could lead to healthier crops and improved yields.
Material Science Applications
In material science, the incorporation of thiadiazole derivatives into polymers has been explored for enhancing material properties.
Polymer Modification
Thiadiazole-containing compounds can improve the thermal stability and mechanical strength of polymers. Research suggests that blending these compounds with conventional polymers can yield materials with enhanced performance characteristics suitable for industrial applications.
Conductive Materials
Thiadiazoles are also being investigated for their electrical conductivity properties. The integration of this compound into conductive polymer matrices could lead to advancements in electronic materials and devices.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
a) 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine
- Structure : Thiazole core with a 4-chlorophenyl group and propargyl substituents.
- Molecular Weight : 286.03 g/mol .
- Synthesis : Prepared via condensation and functionalization of thiazole intermediates. Key steps include ¹H NMR-confirmed propargyl group addition (δ 4.46 ppm, d) .
- Key Differences: The thiazole ring (vs. thiadiazole) lacks one nitrogen atom, altering electronic properties and hydrogen-bonding capacity. Bulky propargyl and chlorophenyl groups increase rigidity, reflected in a high melting point (180°C) compared to the target compound’s unknown thermal stability .
b) 4-(1,2,3-Thiadiazol-4-yl) Phenyl Pivalate
- Structure : Thiadiazole linked to a pivalate ester via a phenyl group.
- Biological Context : Identified as a heat-stress biomarker (AUC = 1), suggesting metabolic or stress-response roles .
- Key Differences :
c) 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine
- Structure : 1,3,4-Thiadiazole with fluorobenzylidene and methoxybenzylidene substituents.
- Applications: Known for insecticidal and fungicidal activities .
- Key Differences :
- The 1,3,4-thiadiazole isomer (vs. 1,2,3-thiadiazole) has distinct ring nitrogen positions, altering reactivity.
- Schiff base (imine) linkages confer metal-chelating properties, absent in the target compound’s saturated amine .
Biological Activity
N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₅N₃S
- Molecular Weight : 185.29 g/mol
- CAS Number : 1156893-77-4
Biological Activities
Thiadiazole derivatives have been extensively studied for their pharmacological properties. The biological activities attributed to this compound include:
-
Antimicrobial Activity :
- Thiadiazoles exhibit significant antibacterial and antifungal activities. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL for bacteria and 31.25 to 62.5 μg/mL for fungi .
- Antitumor Activity :
- Anti-inflammatory Effects :
- CNS Activity :
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Thiadiazole derivatives can act as inhibitors of various enzymes involved in critical biological pathways such as phosphodiesterases and carbonic anhydrases .
- Receptor Interaction : These compounds may interact with specific receptors (e.g., adenosine A3 receptors), leading to varied physiological responses including analgesic effects .
Case Studies and Research Findings
Several studies have highlighted the biological potential of thiadiazole derivatives:
- Antimicrobial Study :
- Antitumor Research :
- Anti-inflammatory Evaluation :
Summary Table of Biological Activities
Q & A
Basic: What are the common synthetic routes for N-((1,2,3-Thiadiazol-4-yl)methyl)-2-methylbutan-2-amine, and what factors influence reaction efficiency?
Answer:
The synthesis of thiadiazole derivatives typically involves cyclization or condensation reactions. A modified Hurd-Mori synthesis is widely used, where thiosemicarbazides react with α-ketoesters or aldehydes under acidic conditions to form the 1,2,3-thiadiazole core . For example, substituting sulfonyl chlorides with sulfur and potassium persulfate (K₂S₂O₈) in dimethylacetamide (DMA) improves yield and reduces side reactions . Key factors affecting efficiency include:
- Solvent choice : Polar aprotic solvents (e.g., DMA) enhance reaction rates.
- Catalytic systems : Ionic liquids or phase-transfer catalysts aid in intermediate stabilization .
- Temperature control : Reactions often require reflux (e.g., 90°C for 3 hours) to ensure complete cyclization .
Post-synthesis purification via recrystallization (e.g., DMSO/water mixtures) or column chromatography is critical to isolate the target compound.
Basic: How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?
Answer:
Structural confirmation requires a multi-technique approach:
- Single-crystal X-ray diffraction (SC-XRD) : Programs like SHELXL refine crystal structures by analyzing diffraction data, resolving bond lengths, angles, and torsional conformations . For example, SHELXL’s robust algorithms handle high-resolution or twinned data, making it ideal for thiadiazole derivatives .
- Spectroscopy :
- ¹H/¹³C NMR : Characterize proton environments (e.g., thiadiazole ring protons at δ 7.5–8.5 ppm) and quaternary carbons.
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₈H₁₃N₃S: 192.09).
- IR spectroscopy : Identify functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .
Advanced: What strategies can resolve contradictions in biological activity data for this compound across studies?
Answer:
Discrepancies in bioactivity data often arise from:
- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines. Standardize protocols using CLSI/MIC guidelines .
- Compound purity : Impurities (e.g., unreacted intermediates) can skew results. Validate purity via HPLC (>95%) .
- Structural analogs : Compare activity with derivatives (e.g., N-(4-phenyl-thiazol-2-yl)benzamide) to identify SAR trends .
- Statistical rigor : Use multivariate analysis to isolate confounding variables (e.g., solvent residues) .
Advanced: How can computational methods predict the mechanism of action of this compound?
Answer:
Integrate computational tools with experimental
- Molecular docking : Screen against target proteins (e.g., Hsp90 or bacterial dihydrofolate reductase) using AutoDock Vina. For example, thiadiazole derivatives show binding affinity for ATP-binding pockets .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the thiadiazole ring) with bioactivity .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability .
Validate predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ determination) .
Advanced: What experimental design considerations are critical for evaluating antimicrobial efficacy against resistant strains?
Answer:
Key considerations include:
- Strain selection : Use clinically relevant resistant strains (e.g., MRSA or ESBL-producing E. coli) .
- Dose-response assays : Determine minimum inhibitory concentrations (MICs) using broth microdilution .
- Combination studies : Test synergy with existing antibiotics (e.g., β-lactams) via checkerboard assays .
- Resistance profiling : Monitor efflux pump activity (e.g., using phenylalanine-arginine β-naphthylamide) .
- Cytotoxicity controls : Assess mammalian cell viability (e.g., HEK293 cells) to confirm selectivity .
Advanced: How can crystallographic data inform the design of this compound derivatives with improved stability?
Answer:
SC-XRD data reveal:
- Intermolecular interactions : Hydrogen bonds (e.g., N–H⋯S) and π-π stacking stabilize crystal packing .
- Torsional flexibility : Methyl groups on the butan-2-amine moiety reduce steric hindrance, enabling better target binding .
Use this data to design derivatives with: - Halogen substitutions : Introduce Cl or F at the thiadiazole 5-position to enhance lipophilicity .
- Bridged rings : Incorporate benzodioxole moieties to improve metabolic stability .
Basic: What analytical techniques are essential for monitoring the degradation of this compound under varying storage conditions?
Answer:
- Stability-indicating HPLC : Track degradation products (e.g., hydrolysis of the thiadiazole ring) using C18 columns and UV detection (λ = 254 nm) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 150°C) .
- pH-dependent studies : Monitor solubility and degradation in buffers (pH 1–13) .
Advanced: How can researchers optimize the synthetic yield of this compound in scalable reactions?
Answer:
Optimization strategies include:
- Flow chemistry : Continuous reactors minimize side reactions and improve heat transfer .
- Green solvents : Replace DMA with cyclopentyl methyl ether (CPME) for safer scaling .
- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported BF₃) to reduce waste .
- DoE (Design of Experiments) : Apply factorial designs to identify optimal molar ratios and temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
